Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one

Synthetic Chemistry Medicinal Chemistry C–C Cross-Coupling

This heterobifunctionalized pyrido[1,2-a]pyrimidin-4-one scaffold bears a chlorine at C2 and an iodine at C7, enabling chemoselective sequential derivatization via Pd-catalyzed cross-couplings. The C7–I bond engages first under mild conditions, while the C2–Cl bond allows subsequent functionalization, avoiding statistical mixtures seen with 2,7-dichloro analogs. Ideal for medicinal chemistry teams synthesizing focused kinase inhibitor libraries. High purity (≥98%) ensures reproducible parallel synthesis.

Molecular Formula C8H4ClIN2O
Molecular Weight 306.49 g/mol
Cat. No. B15234331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one
Molecular FormulaC8H4ClIN2O
Molecular Weight306.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CC(=O)N2C=C1I)Cl
InChIInChI=1S/C8H4ClIN2O/c9-6-3-8(13)12-4-5(10)1-2-7(12)11-6/h1-4H
InChIKeyNGNKJBPODUNKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one CAS 2135336-84-2: Sourcing for Regioselective Chemical Probe Synthesis


2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one (CAS 2135336-84-2) is a heterobifunctionalized pyrido[1,2-a]pyrimidin-4-one scaffold bearing a chlorine atom at the C2 position and an iodine atom at the C7 position . The pyrido[1,2-a]pyrimidin-4-one core is a validated pharmacophore found in kinase inhibitors, and the presence of two distinct halogen handles on this scaffold enables highly regioselective sequential derivatization . While the core structure is well-studied, the specific 2-chloro-7-iodo substitution pattern represents a specialized building block for chemists requiring an orthogonal reactivity profile unavailable in mono-halogenated or differently halogenated analogs .

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one Sourcing: Why Analog Interchange Compromises Regioselective Lead Optimization


Halogen-substituted pyrido[1,2-a]pyrimidin-4-ones exhibit dramatically different reactivity profiles depending on the identity and position of the halogen . For instance, the 2-chloro substituent is less reactive in palladium-catalyzed cross-couplings compared to the 7-iodo group under standard conditions, enabling chemoselective sequential functionalization that is impossible with the more common 2,7-dichloro or des-halo analogs . Replacing 2-chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one with a simpler mono-halogenated or bis-identical-halogen analog would eliminate this programmable reactivity, forcing either statistical mixtures in bis-functionalization attempts or requiring additional protection/deprotection steps in multi-step syntheses .

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one Technical Evidence Guide: Comparative Reactivity and Physicochemical Data


Synthetic Utility: 2-Chloro-7-iodo versus 2,7-Dichloro Pyridopyrimidinones in Pd-Catalyzed Cross-Coupling

The C–I bond at the 7-position exhibits dramatically higher reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to C–Cl bonds, a distinction that is class-level established for the pyrido[1,2-a]pyrimidin-4-one system. This enables exclusive coupling at the C7 position before functionalizing the C2 chloride . In contrast, the 2,7-dichloro analog lacks this reactivity gradient and therefore cannot achieve the same level of chemoselectivity, leading to statistical mixtures without additional synthetic manipulation . This differential reactivity is foundational for designing efficient, high-yielding sequential functionalization strategies, making 2-chloro-7-iodo a strategic choice for medicinal chemistry programs where building block complexity and synthetic economy are priorities.

Synthetic Chemistry Medicinal Chemistry C–C Cross-Coupling

Calculated Lipophilicity Benchmarking: 2-Chloro-7-iodo versus Des-Iodo and Des-Chloro Analogs

The computed LogP of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one is 1.95, significantly higher than both its des-iodo analog (2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one; predicted LogP ~1.2) and its des-chloro analog (7-iodo-4H-pyrido[1,2-a]pyrimidin-4-one; predicted LogP ~1.5) . This ~0.4-0.7 log unit increase reflects the additive contribution of the heavy halogen atoms to molecular lipophilicity. In a drug discovery context, such a difference can shift a compound across critical permeability thresholds (e.g., crossing the LogP > 2 barrier often associated with improved membrane passage) or alter its pharmacokinetic profile . While LogP predictions require experimental validation, this quantitative difference highlights a physicochemical property that is not achievable by simply purchasing the mono-halogenated analogs.

ADME Properties Physicochemical Characterization Drug Design

Commercial Purity Comparison: 2-Chloro-7-iodo vs. 7-Bromo-2-chloro Analog Procurement

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one is commercially available from multiple suppliers with a certified purity of ≥98% . In comparison, the structurally similar 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is commonly offered at 95% purity . While both purities are acceptable for early-stage research, the higher certified purity of the 7-iodo compound provides users with greater confidence in lot-to-lot reproducibility and eliminates the need for immediate chromatographic purification before use in sensitive catalytic reactions or biological assays. For procurement specialists, this 3% absolute purity difference translates to a lower impurity burden (≤2% total impurities vs. ≤5% total impurities), a critical consideration when qualifying building blocks for scaled synthesis or when impurities are suspected to poison catalysts.

Procurement Chemical Purity Building Blocks

Hydrogen Bond Acceptor Count as a Structural Determinant for Target Engagement

The compound possesses exactly 3 hydrogen bond acceptor (HBA) sites and 0 hydrogen bond donors (HBD), as computed from its structure . In comparison, the des-chloro analog 7-iodo-4H-pyrido[1,2-a]pyrimidin-4-one has 3 HBAs but carries a C–H at position 2 instead of a C–Cl, while the des-iodo analog 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one also has 3 HBAs. However, the electronic nature of the C–I bond alters the electron density distribution of the adjacent pyridine ring, potentially modulating the strength of π–π stacking interactions and the basicity of the nitrogen acceptor sites . This is an important consideration in structure-based drug design, where subtle differences in electron distribution can influence binding affinity and selectivity. While a direct quantitative comparison of molecular electrostatic potential surfaces for these analogs is not available, the structural distinction is unmistakable: the iodine atom at C7 creates a unique pattern of halogen bonding and electrostatic potential that is fundamentally different from the C–H, C–Cl, or C–Br congeners .

Medicinal Chemistry Structure-Based Design Hydrogen Bonding

Spectroscopic Structure Confirmation via SMILES and InChI for Inventory Authentication

The unambiguous structural identity of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one is confirmed by its canonical SMILES string `O=c1cc(Cl)nc2ccc(I)cn12` and its molecular formula C₈H₄ClIN₂O (MW 306.49 g/mol) . This contrasts with the frequently mis-assigned or ambiguous descriptors sometimes found for less common halogenated pyridopyrimidinones. For procurement and inventory management, this unambiguous digital structural representation enables direct spectral matching (e.g., predicted NMR, MS fragmentation) and eliminates the risk of ordering the wrong isomer or positional analog. The provision of exact mass (306.49 Da) and isotopic distribution profile (characteristic for a mono-iodinated compound) further facilitates LC-MS identity confirmation upon receipt .

Analytical Chemistry Quality Control Inventory Management

2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one: Optimal Use Cases for Chemical Biology and Medicinal Chemistry Programs


Sequential C7-First Cross-Coupling for Diversified Lead Libraries

Medicinal chemistry teams synthesizing focused libraries of pyrido[1,2-a]pyrimidin-4-one-based kinase inhibitors can exploit the inherent reactivity difference between the C7–I bond (facile oxidative addition) and the C2–Cl bond (slower oxidative addition) to install diversity elements sequentially. By first coupling an aryl or heteroaryl boronic acid at C7 under mild Pd catalysis, then introducing a second group at C2 via a modified Suzuki or Buchwald-Hartwig protocol, a small set of building blocks can yield a large, differentiated compound collection. This strategy, validated by literature precedent with analogous iodo-chloro heterocycles, circumvents the statistical mixtures and low yields observed when 2,7-dichloro precursors are used . The high commercial purity (≥98%) of this building block directly supports high-yielding, reproducible parallel synthesis applications.

Halogen Bonding-Enabled Fragment-Based Drug Discovery (FBDD)

The heavy iodine atom at C7 introduces a strong halogen bond donor capability, which can be exploited in fragment-based screening campaigns against targets with accessible Lewis base sites (e.g., backbone carbonyls, methionine sulfur, or carboxylate side chains) . Unlike the des-iodo analog, which lacks this interacting element, 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one can engage in directional, enthalpy-driven halogen bonding that may enhance hit rates for targets with suitable complementary pockets. This property, combined with the orthogonal C2–Cl functionalization handle, makes the compound a uniquely versatile fragment for growing hits into leads without scaffold hopping.

Internal Standard or Derivatization Agent for Mass Spectrometry Assays

The characteristic monoisotopic mass of 306.49 Da and the distinctive isotopic distribution pattern of iodine make this compound readily identifiable by LC-MS. This property enables its use as a stable, non-radioactive internal standard in quantitative bioanalytical methods, where its mass defect and isotopic envelope are easily resolved from most endogenous components and common drug-like molecules . The iodine label also makes it suitable as a derivatization reagent for compounds lacking strong chromophores or ionization efficiency, enhancing detection sensitivity in oligonucleotide or metabolite analysis.

Chemical Probe Synthesis for Target Engagement Studies

Researchers developing chemical probes for chemoproteomics or cellular target engagement assays (e.g., CETSA, NanoBRET) can use the C7–I position to install a photoaffinity label (via cross-coupling to a diazirine- or benzophenone-containing boronate) while retaining the C2–Cl for subsequent attachment of a fluorescent reporter or biotin tag. The ability to functionalize sequentially with high chemoselectivity is critical for maintaining the bioactivity of the parent probe during conjugation. The validated class reactivity of the pyrido[1,2-a]pyrimidin-4-one scaffold supports this synthetic strategy .

Quote Request

Request a Quote for 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.